molecular formula C7H14ClN3O B2881917 4-(2-Chloroethyl)piperazine-1-carboxamide CAS No. 705941-91-9

4-(2-Chloroethyl)piperazine-1-carboxamide

Cat. No.: B2881917
CAS No.: 705941-91-9
M. Wt: 191.66
InChI Key: GXGVGDLJJXJKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C7H14ClN3O and a molecular weight of 191.66 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of a chloroethyl group attached to the piperazine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

The synthesis of 4-(2-Chloroethyl)piperazine-1-carboxamide typically involves the reaction of piperazine with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(2-Chloroethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chloroethyl)piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of cellular processes . The piperazine ring may also interact with various biological pathways, contributing to its overall effects.

Comparison with Similar Compounds

4-(2-Chloroethyl)piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-chloroethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN3O/c8-1-2-10-3-5-11(6-4-10)7(9)12/h1-6H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGVGDLJJXJKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.